molecular formula C17H18ClFN2O B4843596 N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea

Cat. No. B4843596
M. Wt: 320.8 g/mol
InChI Key: XASKPZSCYYFLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor and is used in the study of cystic fibrosis.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea binds to the CFTR protein and inhibits its function, leading to a decrease in chloride ion transport across cell membranes. This results in the thickening of mucus in the respiratory and digestive systems, a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea are primarily related to its inhibition of CFTR function. This leads to a decrease in chloride ion transport, which in turn affects the composition and viscosity of mucus in the respiratory and digestive systems. The thickening of mucus can lead to a range of symptoms such as coughing, wheezing, and difficulty breathing.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a potent and selective inhibitor of CFTR function, making it a valuable tool for studying the role of CFTR in cystic fibrosis. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and exposure time to ensure that the results obtained are reliable and reproducible.

Future Directions

There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea. One area of interest is the development of more selective and less toxic CFTR inhibitors that can be used in the treatment of cystic fibrosis. Another area of research is the study of the effects of CFTR inhibition on other physiological processes, such as ion transport in other tissues and organs. Finally, the development of new methods for the synthesis and purification of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea may lead to more efficient and cost-effective production of this compound for use in scientific research.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is primarily used in the study of cystic fibrosis. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-10-4-5-13(8-11(10)2)12(3)20-17(22)21-16-7-6-14(18)9-15(16)19/h4-9,12H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASKPZSCYYFLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.